molecular formula C26H28ClN5O3 B12374290 TRPV1 antagonist 6

TRPV1 antagonist 6

Cat. No.: B12374290
M. Wt: 494.0 g/mol
InChI Key: NKIMMNNZVGRQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPV1 antagonist 6 is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, low pH, and capsaicin, the active component in chili peppers. TRPV1 antagonists are of significant interest in the field of pain management, as they have the potential to alleviate chronic pain by blocking the TRPV1 channel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRPV1 antagonist 6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of halogenated precursors, which are then subjected to various chemical transformations such as halogenation, amination, and coupling reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

TRPV1 antagonist 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

TRPV1 antagonist 6 has a wide range of scientific research applications, including:

Mechanism of Action

TRPV1 antagonist 6 exerts its effects by binding to the TRPV1 channel and inhibiting its activity. This prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the activation of pain pathways. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in the channel’s activation by various stimuli .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TRPV1 antagonist 6 include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C26H28ClN5O3

Molecular Weight

494.0 g/mol

IUPAC Name

1-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-[1-(2-hydroxyethyl)-2-oxoquinolin-5-yl]urea

InChI

InChI=1S/C26H28ClN5O3/c1-26(2,3)23-15-19(32(30-23)18-7-4-6-17(27)14-18)16-28-25(35)29-21-8-5-9-22-20(21)10-11-24(34)31(22)12-13-33/h4-11,14-15,33H,12-13,16H2,1-3H3,(H2,28,29,35)

InChI Key

NKIMMNNZVGRQTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)CNC(=O)NC2=C3C=CC(=O)N(C3=CC=C2)CCO)C4=CC(=CC=C4)Cl

Origin of Product

United States

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